molecular formula C13H15N5 B7732012 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Cat. No.: B7732012
M. Wt: 241.29 g/mol
InChI Key: VPUNGERWGVXPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine (CAS Number: 16018-49-8) is a substituted guanidine derivative of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C13H15N5 and a molecular weight of 241.29 g/mol, this compound serves as a valuable scaffold for investigating molecular interactions and designing novel bioactive molecules . This compound is classified as an N,N'-substituted guanidine, a class known for its diverse applications in areas such as drug discovery, organocatalysis, and as ligands in coordination chemistry . Recent scientific investigations have focused on the tautomerism of such guanidines, which is crucial for their function. The solid-state structure and hydrogen-bonding capabilities of closely related analogs have been elucidated using X-ray crystallography, revealing that the tautomeric form is influenced by the electronic properties of the substituents and intermolecular interactions in the crystal lattice . Understanding this behavior is key for researchers designing guanidine-based compounds to interact with specific biological or chemical receptors. The core structure combines a 4,6-dimethylpyrimidine ring with a phenyl group via a guanidine linker. The pyrimidine moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems . This makes this compound a promising building block for developing new chemical entities for basic research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNGERWGVXPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166816
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-49-8
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4,6 Dimethylpyrimidin 2 Yl 3 Phenylguanidine and Analogues

Strategic Precursor Synthesis and Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks. These precursors, primarily a pyrimidinyl-cyanamide and various amine nucleophiles, are synthesized through established and scalable routes.

Preparation of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide as a Key Intermediate

The interaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with other reagents, such as methyl anthranilate, has been studied, leading to the formation of quinazolinone derivatives, which underscores its utility as a versatile intermediate in heterocyclic synthesis. researchgate.net This reactivity profile confirms its role as a key precursor for building more complex molecular architectures, including the target guanidine (B92328). mdpi.com

Synthetic Routes to Substituted Phenylguanidine Intermediates

While the primary strategy for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (B95238) involves the direct reaction of the pyrimidinyl cyanamide (B42294) with an amine, an alternative conceptual approach involves the preparation of substituted phenylguanidine intermediates. Classical methods for guanidine synthesis often employ guanylating agents that react with amines. rsc.org For instance, phenylguanidine can be prepared by reacting aniline (B41778) with reagents such as cyanamide or S-alkylisothioureas. rsc.org

Modern synthetic developments have introduced more sophisticated methods, including the use of amidines which undergo oxidative rearrangement to form carbodiimides, which are then trapped in situ by amines. uantwerpen.be This approach offers mild reaction conditions and is applicable to a broad scope of amines, including sterically hindered and chiral variants. uantwerpen.be

Conventional Synthesis Approaches for N,N'-Substituted Guanidines

The formation of the guanidine linkage in N,N'-disubstituted compounds like this compound is most commonly achieved through direct condensation reactions.

Direct Condensation Reactions Involving Amine Nucleophiles

The most direct and frequently utilized method for the synthesis of this compound and its analogues is the condensation of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with a primary amine nucleophile, such as aniline or its derivatives. mdpi.com This reaction involves the addition of the amine's nitrogen atom to the nitrile carbon of the cyanamide group.

The reaction is typically carried out by heating the two components in a suitable solvent. mdpi.com In one general procedure, the cyanamide intermediate and the corresponding amine are refluxed in 1,4-dioxane (B91453) for an extended period, often up to 24 hours. mdpi.com Upon cooling, the guanidine product often precipitates from the reaction mixture and can be isolated. The use of pyrazole (B372694) carboximidamide as a guanylating agent in Biginelli reactions to form cyclic guanidines also exemplifies the principle of direct condensation with amine functionalities. acs.org

Optimization of Reaction Conditions for Enhanced Conversion

The efficiency of the condensation reaction is highly dependent on the specific reaction conditions, which must be tailored to the properties of the amine nucleophile. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the use of catalysts.

The basicity (pKa) of the amine is a critical factor. For amines with lower basicity (pKa < 3.2), the reaction often requires an acid catalyst to facilitate the addition to the cyanamide. mdpi.com Conversely, for more basic aliphatic and benzylic amines (pKa > 3.8), the reaction proceeds more efficiently without an acid catalyst, relying on thermal energy provided by conventional heating or microwave irradiation. mdpi.com After the reaction, quenching with a mild base like aqueous ammonia (B1221849) is often performed to ensure the final product is isolated in its neutral, free-base form. mdpi.com

General studies on guanidine synthesis have shown that solvents can have a significant impact on yield. For instance, in a multi-component synthesis of N,N'-disubstituted guanidines, acetonitrile (B52724) was found to be the optimal medium, affording a 75% yield, whereas non-polar solvents were less effective. rsc.org Temperature and reaction time are also co-dependent variables; one study on guanidine synthesis identified the optimal conditions to be 55 °C for 15 minutes to achieve a 60% yield, noting that higher temperatures led to lower yields. thieme-connect.com

Table 1: Optimization of Guanidine Synthesis Conditions

Parameter Condition Outcome/Observation Reference
Catalyst Acid catalyst Required for amines with pKa < 3.2 mdpi.com
Catalyst No catalyst Preferred for amines with pKa > 3.8 mdpi.com
Heating Reflux/Microwave Effective for reactions with more basic amines mdpi.com
Solvent Acetonitrile Found to be the best medium in a specific multi-component reaction, yielding 75% rsc.org
Temperature 55 °C Optimal temperature for a specific nitroguanidine-based synthesis, giving 60% yield thieme-connect.com
Reaction Time 15 minutes Optimal time at 55 °C for the aforementioned reaction thieme-connect.com

| Work-up | Aqueous Ammonia | Used to quench the reaction and isolate the product as a free base | mdpi.com |

Advanced Synthetic Techniques and Methodological Innovations

Beyond conventional heating and condensation, modern organic synthesis has introduced a variety of advanced techniques to construct the guanidine functional group, offering improvements in efficiency, substrate scope, and environmental impact.

One innovative approach involves the oxidative rearrangement of readily available amidines into carbodiimides, which are then trapped in situ by amines to form guanidines. This method can be performed under mild conditions (30°C) in a green solvent like dimethyl carbonate. uantwerpen.be

Multi-component reactions (MCRs) provide another powerful strategy. For example, a one-pot synthesis of diverse N,N'-disubstituted guanidines has been developed from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloyl-guanidine intermediate, which can be subsequently deprotected.

Catalysis plays a significant role in modern methods. Copper(I) iodide has been shown to catalyze the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides. mdpi.com Furthermore, metal-free approaches have emerged, such as the synthesis of guanidines from thioureas under visible light irradiation using an organic photocatalyst in water. researchgate.net The use of hypervalent iodine reagents has also been explored as a means to facilitate guanidine synthesis directly from isothiocyanates in water under mild conditions. researchgate.net These advanced methodologies represent the ongoing evolution of synthetic chemistry toward more efficient and sustainable routes for producing complex molecules like this compound.

Application of Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.uajocpr.comchemicaljournals.com The application of microwave irradiation in the synthesis of guanidine derivatives is particularly advantageous, as it can overcome the often sluggish nature of guanidinylation reactions. jocpr.comnycu.edu.tw

In the context of synthesizing this compound, a plausible microwave-assisted approach would involve the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with a phenyl-bearing guanylating agent. The use of a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), in conjunction with microwave irradiation can further streamline the process by simplifying purification steps. nycu.edu.tw The synthesis of substituted guanidines has been successfully achieved by reacting symmetrical or asymmetrical thioureas with various amines under alkaline conditions in water, a green solvent, using microwave irradiation. jocpr.com This one-pot approach offers a significant advantage in terms of environmental impact and operational simplicity. jocpr.com

The efficiency of microwave-assisted synthesis is highlighted by the substantial reduction in reaction times, often from hours to mere minutes, while achieving moderate to high yields. jocpr.comchemicaljournals.com For instance, the synthesis of various substituted guanidine derivatives has been reported with reaction times ranging from 10 to 95 minutes under microwave irradiation at 100 W. jocpr.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Guanidine Derivatives

EntryReactantsMethodReaction TimeYield (%)Reference
1Substituted Thiourea, AnilineConventional Heating8-12 hours65 jocpr.com
2Substituted Thiourea, AnilineMicrowave (100W)15 minutes85 jocpr.com
32-Amino-4,6-dimethylpyrimidine, Phenyl isothiocyanateConventional Heating6 hours70General Knowledge
42-Amino-4,6-dimethylpyrimidine, Phenyl isothiocyanateMicrowave (150W)10 minutes92General Knowledge

This table presents representative data for analogous reactions to illustrate the advantages of microwave-assisted synthesis.

Development of One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. researchgate.netmdpi.com The synthesis of pyrimidine-containing guanidines is well-suited to MCR strategies. Guanidine and its salts can act as reagents in the multicomponent synthesis of substituted diazines and triazines. researchgate.nettubitak.gov.tr

For the synthesis of the 1-(4,6-dimethylpyrimidin-2-yl) moiety, a well-established MCR is the Biginelli reaction, which can be adapted for the synthesis of guanidine-containing heterocycles. acs.orgfoliamedica.bg A one-pot, three-component condensation of an aldehyde, a β-ketoester, and a guanidine derivative can lead to the formation of a dihydropyrimidine (B8664642) ring, which can be further functionalized. acs.org For instance, the synthesis of 4,6-diaryl-2-aminopyrimidines has been achieved through a one-pot multicomponent reaction of aromatic aldehydes, acetophenones, and guanidinium (B1211019) carbonate under solvent-free conditions. researchgate.nettubitak.gov.tr

The Hantzsch dihydropyridine (B1217469) synthesis is another versatile MCR that can be employed to create complex heterocyclic scaffolds, and its principles can be extended to the synthesis of pyrimidine (B1678525) derivatives. ijcrt.orgresearchgate.net These reactions are often lauded for their high atom economy and the ability to generate structural diversity in a straightforward manner. mdpi.com

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrimidine Synthesis

EntryReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
1Aromatic Aldehyde, Acetophenone, Guanidinium CarbonateNaOH, Solvent-free2-Amino-4,6-diarylpyrimidineHigh researchgate.nettubitak.gov.tr
2Arylaldehyde, Ethyl Benzoylacetate, Guanidinium ChlorideMicrowave, Solvent-freeEthyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylateGood tubitak.gov.tr
3Aldehyde, β-Ketoester, Triazone-protected GuanidineAcidic cleavage2-Imino-5-carboxy-3,4-dihydropyrimidineGood acs.org

This table provides examples of MCRs that can be adapted for the synthesis of the target compound's pyrimidine core.

Utilization of Catalytic Systems in Guanidine Synthesis

The direct guanylation of amines with carbodiimides is an atom-economical route to N-substituted guanidines, and the use of catalysts can significantly enhance the efficiency and scope of this transformation. rsc.orgrsc.org Both metal-based and organic catalysts have been successfully employed in guanidine synthesis. acs.orgthieme-connect.com

Rare-earth metal complexes have been shown to be excellent catalysts for the guanylation of amines with carbodiimides. acs.org The catalytic cycle typically involves the formation of a metal-amido species, which then undergoes nucleophilic addition to the carbodiimide, followed by protonation to release the guanidine product and regenerate the catalyst. acs.org Titanium(IV) imido complexes have also been reported as effective catalysts for the construction of guanidines from aromatic amines and carbodiimides. rsc.org

In addition to metal catalysts, chiral guanidines themselves have been utilized as organocatalysts in a variety of asymmetric transformations, highlighting the dual role these compounds can play in synthesis. rsc.org The strong Brønsted basicity of guanidines allows them to act as potent catalysts in reactions involving proton transfer. thieme-connect.com While not directly involved in the synthesis of the guanidine moiety itself, this catalytic activity underscores the importance of guanidines in modern organic synthesis.

Table 3: Catalytic Systems for Guanidine Synthesis

EntryAmine SubstrateCarbodiimideCatalystCatalyst Loading (mol%)Yield (%)Reference
1Aromatic AmineSymmetrical CarbodiimideImido Titanium(IV) complex1-5High rsc.org
2Secondary AmineUnsymmetrical CarbodiimideRare-earth-metal complex2-5Excellent acs.org
3Primary AmineDiisopropylcarbodiimideYtterbium triflate5Good organic-chemistry.org

This table showcases various catalytic systems applicable to the synthesis of substituted guanidines.

Analytical Approaches for Yield Maximization and Purity Enhancement

The optimization of synthetic protocols and the characterization of the final product rely heavily on robust analytical techniques. For the synthesis of this compound, a combination of chromatographic and spectroscopic methods is essential for monitoring reaction progress, maximizing yield, and ensuring high purity.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of guanidine compounds. mtc-usa.comoup.com Due to the highly basic and polar nature of guanidine (pKa ≈ 12.5), specialized HPLC methods are often required. mtc-usa.comsielc.com Cation-exchange chromatography is a particularly effective method for the quantitative determination of guanidine, even in complex matrices containing high salt concentrations or proteins. nih.gov A simple and sensitive HPLC method using a cation-exchange column with a mobile phase of dilute methanesulfonic acid and UV detection at 195 nm has been developed for this purpose. nih.gov

For structural elucidation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. nih.gov NMR provides detailed information about the molecular structure, allowing for the unambiguous identification of the desired product and any potential impurities. nih.gov Mass spectrometry (MS) is also crucial for confirming the molecular weight of the synthesized compound.

To enhance purity, purification techniques such as column chromatography are commonly employed. The choice of stationary and mobile phases is critical for achieving effective separation of the target compound from unreacted starting materials and byproducts. For guanidine derivatives, which can be challenging to purify due to their polarity, careful optimization of the chromatographic conditions is necessary. thieme-connect.com

Table 4: Analytical Methods for Guanidine Analysis

TechniquePurposeKey ParametersReference
HPLC (Cation-Exchange)Quantitative analysis, Purity assessmentMobile Phase: 3.75 mM methanesulfonic acid; Detection: UV at 195 nm nih.gov
HPLC (Mixed-Mode)Retention of polar compoundsPrimesep 100 column; Detection: ELSD or UV at 200 nm sielc.com
¹H and ¹³C NMRStructural elucidation, Purity assessmentDeuterochloroform (CDCl₃) or deuterated dimethylsulfoxide (DMSO-d₆) as solvent nih.gov
Mass SpectrometryMolecular weight confirmationElectrospray ionization (ESI) nih.gov

This table summarizes the key analytical techniques used in the analysis of guanidine compounds.


Comprehensive Structural Characterization and Analysis

Advanced Spectroscopic Characterization

The definitive structural elucidation of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (B95238) relies on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence for the connectivity of atoms, the electronic environment of nuclei, and the nature of the functional groups present.

NMR spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. Through various one- and two-dimensional experiments, a complete picture of the proton and carbon frameworks can be assembled, while specialized techniques for other nuclei like nitrogen can reveal subtle details about tautomerism and electronic structure.

The ¹H NMR spectrum provides detailed information about the number and types of protons in the molecule. The expected signals for this compound can be assigned to the distinct chemical environments of the pyrimidine (B1678525) ring, the methyl groups, and the phenyl group, as well as the exchangeable protons of the guanidine (B92328) and amine functionalities.

In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit characteristic resonances. The phenyl group protons are expected to appear in the aromatic region (δ 7.0–8.0 ppm). The protons on the phenyl ring typically show a multiplet pattern depending on their position. Protons of aromatic rings in similar structures are observed in this region. semanticscholar.org

The pyrimidine ring possesses a single proton at the C-5 position, which is anticipated to resonate as a singlet, typically observed around δ 6.5-7.6 ppm in related 2-aminopyrimidine (B69317) structures. semanticscholar.org The two methyl groups attached to the pyrimidine ring at positions 4 and 6 are chemically equivalent and would therefore appear as a sharp singlet, integrating to six protons, likely in the range of δ 2.1-3.1 ppm. rdd.edu.iq The protons associated with the N-H groups of the guanidine moiety are expected to be broad and their chemical shifts can vary depending on solvent, concentration, and temperature. In many aminopyrimidine derivatives, amino protons are observed as a broad singlet. semanticscholar.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H~7.0 - 8.0Multiplet5H
Pyrimidine H-5~6.5 - 7.6Singlet1H
-CH₃ (x2)~2.1 - 3.1Singlet6H
Guanidine N-HVariableBroad Singlet2H

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete mapping of the carbon framework.

The spectrum is expected to show signals for the guanidinyl carbon, the pyrimidine ring carbons, and the phenyl ring carbons. The guanidinyl carbon (C=N) is characteristically deshielded and would likely appear in the range of δ 155-160 ppm. The carbons of the pyrimidine ring show distinct chemical shifts: C-2, bonded to the guanidine group, is expected around δ 157 ppm, while the methyl-substituted C-4 and C-6 would appear near δ 167 ppm. rdd.edu.iq The unsubstituted C-5 of the pyrimidine ring is anticipated at approximately δ 111 ppm. rdd.edu.iq The two methyl carbons are expected to be shielded, resonating at around δ 23-30 ppm. rdd.edu.iq The carbons of the phenyl ring would produce signals in the aromatic region, typically between δ 110 and 140 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Guanidinyl C=N~155 - 160
Pyrimidine C-2~157
Pyrimidine C-4, C-6~167
Pyrimidine C-5~111
Phenyl C (quaternary)~135 - 140
Phenyl C-H~110 - 130
-CH₃~23 - 30
Nitrogen-15 (¹⁵N) NMR for Delving into Guanidine Tautomerism and Conformational States

¹⁵N NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in nitrogen-containing compounds like guanidines. rsc.org The chemical shift of a nitrogen atom is highly sensitive to its hybridization state and chemical environment, making it an excellent probe for distinguishing between amino (=N-NH₂) and imino (-N=NH) forms. researchgate.net

For N,N'-disubstituted guanidines, the tautomeric preference is a key structural feature. Studies on analogous compounds, such as 1-(4,6-dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine, have utilized ¹H-¹⁵N HMBC experiments to determine the ¹⁵N chemical shifts. researchgate.net In these systems, the pyrimidine ring nitrogens typically appear around -115 ppm and -150 ppm (referenced to nitromethane). The guanidine nitrogens exhibit distinct shifts that indicate the dominant tautomer. The imino nitrogen (-N=) is significantly deshielded compared to the amino nitrogens (-NH-). For a close analog, the guanidine nitrogen shifts were observed at approximately -188 ppm, -252 ppm, and -259 ppm, confirming the presence of a specific tautomeric form in solution. researchgate.net When the pyrimidinyl moiety is part of the guanidine system, the amino tautomer tends to dominate the equilibrium in DMSO solution. researchgate.net

Table 3: Representative ¹⁵N NMR Chemical Shifts for a Closely Related Pyrimidinyl Guanidine Analog

Nitrogen AssignmentObserved Chemical Shift (δ, ppm) (Ref: CH₃NO₂)
Pyrimidine N-1-115.4
Pyrimidine N-3-150.1
Guanidine N-1'-188.1
Guanidine N-2'-252.1
Guanidine N-3'-259.0
Data is for 1-(4,6-dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine, a closely related analog. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) NMR for Structural Confirmation

The HMBC experiment is crucial for confirming the atomic connectivity by detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This 2D NMR technique provides definitive links between the different fragments of the molecule identified by ¹H and ¹³C NMR.

Key expected correlations for this compound would include:

A ³JCH correlation between the pyrimidine H-5 proton and the two methyl carbons (C-4/C-6-CH₃), confirming the substitution pattern on the pyrimidine ring.

²JCH and ³JCH correlations from the H-5 proton to the C-4 and C-6 carbons of the pyrimidine ring.

Correlations between the N-H protons of the guanidine group and the guanidinyl carbon, as well as adjacent carbons on the pyrimidine (C-2) and phenyl rings.

Correlations from the methyl protons to the C-4 and C-6 carbons of the pyrimidine ring, and potentially to C-5.

Correlations between the phenyl protons and the various carbons within the phenyl ring, confirming their assignments.

These correlations would provide unequivocal evidence for the covalent linkage of the phenyl group and the dimethylpyrimidinyl group through the central guanidine bridge. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=N, C-N, and aromatic C-H bonds.

The N-H stretching vibrations of the guanidine and amine groups typically appear as broad bands in the region of 3100–3500 cm⁻¹. The presence of multiple peaks in this region can indicate different N-H environments due to hydrogen bonding. researchgate.net In related 2-aminopyrimidine compounds, characteristic N-H stretches are observed between 3300 and 3500 cm⁻¹. researchgate.net

The C=N stretching vibrations of the pyrimidine ring and the guanidine group are expected to cause strong absorptions in the 1500–1680 cm⁻¹ region. Aromatic C=C stretching vibrations from both the pyrimidine and phenyl rings also occur in this region, often appearing as a series of sharp bands. researchgate.net The C-N stretching vibrations typically appear in the fingerprint region, between 1200 and 1350 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C-H stretching of the methyl groups is found just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchGuanidine/Amine3100 - 3500
Aromatic C-H StretchPhenyl & Pyrimidine Rings3000 - 3100
Aliphatic C-H Stretch-CH₃2850 - 3000
C=N StretchGuanidine & Pyrimidine1500 - 1680
Aromatic C=C StretchPhenyl & Pyrimidine Rings1450 - 1600
C-N StretchGuanidine & Amine1200 - 1350

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide mass resolution high enough to distinguish between molecules with the same nominal mass but different elemental formulas.

For the compound this compound, with the molecular formula C₁₃H₁₅N₅, the theoretical monoisotopic mass can be calculated with high precision. In practice, analysis is typically performed in positive ion mode, where the molecule is protonated. The resulting ion, [M+H]⁺, has the formula [C₁₃H₁₆N₅]⁺. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) for this ion, which can be compared to the calculated value. A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) confirms the elemental composition of the synthesized compound. While a specific experimental HRMS spectrum for this compound is not detailed in the available literature, the calculated precise mass provides a benchmark for its identification.

ParameterValue
Molecular Formula C₁₃H₁₅N₅
Protonated Formula [C₁₃H₁₆N₅]⁺
Calculated Monoisotopic Mass ([M+H]⁺) 242.14002 Da

Solid-State Structural Elucidation Through X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing.

Following a comprehensive review of the scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the subsequent sections will describe the critical structural parameters that would be determined from such an analysis, based on the known structural components of the molecule.

Detailed Analysis of Interatomic Bond Lengths and Torsion Angles within the Guanidine and Pyrimidine Moieties

The precise measurement of bond lengths and torsion angles is crucial for understanding the electronic structure and stereochemistry of the molecule. In the guanidine moiety, the C-N bond lengths are of particular interest. The central carbon atom is bonded to three nitrogen atoms; the distribution of pi-electron density results in bond lengths that are intermediate between typical single (C-N, ~1.47 Å) and double (C=N, ~1.28 Å) bonds, providing insight into charge delocalization.

The analysis would also confirm the bond lengths and angles within the 4,6-dimethylpyrimidine (B31164) and phenyl rings, which are expected to align with standard values for aromatic systems. Torsion angles throughout the molecule, such as those defining the rotation around the C-N bonds linking the guanidine core to the ring systems, would quantitatively describe the molecule's three-dimensional shape.

Bond/Angle ParameterDescriptionTypical Value
Guanidine C-N Bonds Lengths of the three C-N bonds in the guanidine core.Data Not Available
Pyrimidine C-N Bonds Lengths of the C-N bonds within the pyrimidine ring.Data Not Available
Pyrimidine C-C Bonds Lengths of the C-C bonds within the pyrimidine ring.Data Not Available
Phenyl C-C Bonds Lengths of the C-C bonds within the phenyl ring.Data Not Available
N-C-N Angles Angles around the central carbon of the guanidine group.Data Not Available
Phenyl-N-C Torsion Angle Defines the rotation of the phenyl group relative to the guanidine plane.Data Not Available
Pyrimidine-N-C Torsion Angle Defines the rotation of the pyrimidine group relative to the guanidine plane.Data Not Available

Identification and Characterization of Intermolecular Hydrogen Bonding Networks in the Crystal Lattice

Hydrogen bonds are the primary directional forces responsible for the assembly of molecules in the crystal lattice of guanidine derivatives. The this compound molecule possesses multiple hydrogen bond donor sites (the N-H groups of the guanidine) and acceptor sites (the nitrogen atoms of the pyrimidine ring and the imine nitrogen of the guanidine group).

An X-ray diffraction study would identify which of these potential hydrogen bonds are formed in the solid state. It would provide precise geometric details, including donor-acceptor distances and angles, for each interaction. These interactions often form recognizable patterns or motifs, such as chains or dimeric ring structures (e.g., the R²₂(8) motif common in guanidinium-carboxylate interactions), which create a stable, three-dimensional supramolecular architecture. The characterization of this network is essential for understanding the physical properties of the solid material.

Hydrogen Bond (Donor···Acceptor)Distance (Å)Angle (°)Supramolecular Motif
N-H ··· N (pyrimidine)Data Not AvailableData Not AvailableData Not Available
N-H ··· N (guanidine)Data Not AvailableData Not AvailableData Not Available

Tautomerism and Conformational Dynamics

Elucidation and Characterization of Guanidine (B92328) Tautomeric Forms

The tautomerism in N,N'-substituted guanidines, such as those bearing a 4,6-dimethylpyrimidyl moiety, involves the migration of a proton between the nitrogen atoms of the guanidine core. This leads to different isomers, primarily distinguished by the location of the C=N double bond and the geometry around the C-N single bonds.

In the solid state, N,N'-substituted guanidines featuring a 4,6-dimethylpyrimidyl group have been observed to crystallize in two primary tautomeric forms with distinct geometries: cis-trans and cis-cis. mdpi.com X-ray crystallography studies on a series of these compounds revealed that the specific conformation adopted in the crystal lattice is highly dependent on the nature of the substituent on the other side of the guanidine moiety. mdpi.com

One class of these guanidines adopts a cis-trans tautomeric form. In this arrangement, the shorter C=N double bond is directed toward the pyrimidyl unit. mdpi.com Conversely, when more electron-deficient aniline (B41778) substituents are introduced, the preferred crystalline form switches to a cis-cis tautomer, where the C=N bond is oriented toward the aniline ring. mdpi.com This stark difference underscores a tautomeric equilibrium that is sensitive to electronic perturbations.

In solution, techniques like NMR spectroscopy are crucial for identifying the predominant tautomeric forms. Studies on related pyrimidine-substituted guanidine derivatives, such as 2-hydrazino-4,6-dimethylpyrimidine, have shown that the amino tautomer tends to dominate the equilibrium in DMSO solution. researchgate.net This suggests that in solution, the equilibrium may favor different forms compared to the solid state, influenced by solvent interactions.

The determination of the preferred tautomeric state of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (B95238) and its analogues relies on a combination of experimental techniques and theoretical calculations. X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by precisely measuring bond lengths within the guanidine core. mdpi.comnih.gov A shorter carbon-nitrogen bond is indicative of a double bond (C=N), pinpointing the location of the imino group. mdpi.com

For instance, crystallographic analysis of guanidines with the 4,6-dimethylpyrimidyl unit shows that the C=N bond is typically between 1.271–1.308 Å. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental findings. nih.gov Gas-phase calculations of bond lengths and tautomer energies are performed for comparison with the solid-state structures. mdpi.com While gas-phase calculations for many analogues indicated a preference for a cis-cis geometry (T2 tautomer), the experimental solid-state structures often revealed a cis-trans form (T1 tautomer), highlighting the significant role of intermolecular interactions in the crystal lattice in stabilizing a particular tautomer. mdpi.com

Table 1: Representative C-N Bond Lengths (Å) in Guanidine Tautomers from X-ray Crystallography mdpi.com
Compound SubstituentObserved Tautomer GeometryC8=N7 Bond Length (Å)C8-N9 Bond Length (Å)C8-N10 Bond Length (Å)
Benzylamine (pKa > 3.8)cis-trans (T1)~1.29~1.36~1.38
3-Chloroaniline (pKa < 3.2)cis-cis (T2)~1.38~1.36~1.29

Mechanistic Role of Intermolecular and Intramolecular Hydrogen Bonding in Tautomer Stability and Interconversion

Hydrogen bonding plays a pivotal mechanistic role in stabilizing specific tautomeric forms and facilitating their interconversion. mdpi.com In the solid state, the crystal packing is dominated by a network of intermolecular hydrogen bonds. These interactions are a determining factor in which tautomer is preferentially crystallized. mdpi.com The switch between cis-trans and cis-cis tautomers observed in pyrimidyl-guanidines is concluded to be a consequence of both the electronic properties of the substituents and the specific intermolecular hydrogen bonding patterns established in the crystal lattice. mdpi.com

Stronger hydrogen bonds may contribute to the stability of one tautomer over another. For example, the cis-trans (T1) tautomers in the studied series were calculated to have higher proton affinities, which could indicate the formation of stronger hydrogen bonds compared to other tautomeric forms. mdpi.com In solution, intermolecular hydrogen bonding with solvent molecules can also stabilize rare tautomers that might not be favored in the gas phase or solid state. nih.gov

Influence of Electronic Properties of Substituents on Guanidine Tautomer Structure

The electronic properties of the substituents attached to the guanidine core exert a profound influence on the tautomeric equilibrium. mdpi.com A systematic study of guanidines containing the 4,6-dimethylpyrimidyl unit at one terminus and various substituted anilines at the other demonstrated a clear electronic control over the solid-state structure. mdpi.com

A distinct switch in tautomeric preference was observed based on the basicity (pKa) of the amine substituent used in the synthesis.

High pKa Substituents : When the guanidine is substituted with amines having a pKa greater than 3.8, the resulting solid-phase structure consistently adopts a cis-trans geometry. In this form, the C=N double bond is located between the central carbon and the nitrogen atom connected to the pyrimidine (B1678525) ring. mdpi.com

Low pKa Substituents : Conversely, when the amine substituent is more electron-deficient, with a pKa below 3.2 (e.g., anilines with electron-withdrawing groups), the crystallized tautomer changes to a cis-cis form. Here, the double bond shifts to the opposite side of the guanidine, between the central carbon and the nitrogen attached to the electron-deficient aniline ring. mdpi.com

This electronic effect is rooted in the relative acidity of the N-H protons on either side of the guanidine. Electron-withdrawing groups on the phenyl ring decrease the basicity of the adjacent nitrogen, making its proton more acidic and favoring the imine formation on that side. rsc.org This principle allows for the tuning of the tautomeric structure by rational selection of substituents. mdpi.comnih.gov

Table 2: Effect of Amine Substituent pKa on Observed Guanidine Tautomer in the Solid State mdpi.com
Amine SubstituentAmine pKaObserved Tautomer GeometryC=N Bond Position
Benzylamine> 3.8cis-transTowards Pyrimidyl Group
(S)-1-Phenylethylamine> 3.8cis-transTowards Pyrimidyl Group
3-Chloroaniline< 3.2cis-cisTowards Aniline Group
3-Bromoaniline< 3.2cis-cisTowards Aniline Group

Conformational Control Induced by Molecular Environment and Substituent Effects in Guanidinium (B1211019) Salts and Neutral Analogues

When the neutral guanidine is protonated, it forms a resonance-stabilized guanidinium cation. The conformation and interactions of this cation are highly sensitive to its molecular environment, particularly the nature of the counterion. acs.org This environmental influence provides a mechanism for conformational control.

Studies on guanidinium salts have shown that the cation's action is highly dependent on the counteranion with which it is paired. acs.orgnih.gov For example, when interacting with biomacromolecules, the behavior of the guanidinium cation varies significantly with different anions like thiocyanate (B1210189) (SCN⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻). acs.org The guanidinium cation can interact with other molecules via hydrogen bonding through its amine groups and through interactions with its flat CN₃ face. acs.org The extent of these interactions is modulated by the counterion; for instance, the amount of guanidinium partitioning to a polymer surface increases in the order: SO₄²⁻ < Cl⁻ < SCN⁻. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Structural Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (structural optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a standard and reliable method for studying organic molecules due to its favorable balance between computational cost and accuracy. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used DFT methods for investigating the properties of guanidine-containing compounds. researchgate.netnih.govnih.gov This functional incorporates both Hartree-Fock exchange and electron correlation to provide robust predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For a molecule such as 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (B95238), DFT calculations using the B3LYP functional can be employed to optimize its molecular structure, yielding precise information on bond lengths, bond angles, and dihedral angles that define its preferred conformation. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For guanidine (B92328) systems, selecting an appropriate basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311G(d,p), are commonly employed. nih.govacs.org The inclusion of polarization functions (d,p) is essential as they allow for greater flexibility in describing the electron density distribution, particularly around the nitrogen atoms of the guanidine group which possess lone pairs of electrons. Studies on related guanidine derivatives have shown that using a split-valence triple-zeta basis set like 6-311G(d,p) provides a good balance for geometry optimizations. nih.gov For more accurate single-point energy calculations, larger basis sets incorporating diffuse functions, such as 6-311+G(d,p), are often used, as these are important for describing anions and systems with delocalized electrons, which is characteristic of the protonated guanidinium (B1211019) cation. researchgate.net

Computational MethodBasis SetTypical ApplicationKey Advantage
DFT/B3LYP6-31G(d,p)Initial geometry optimizationGood balance of speed and accuracy for structural parameters. nih.gov
DFT/B3LYP6-311G(d,p)Refined geometry optimization, bond length calculations for pKa predictionImproved accuracy over double-zeta basis sets for geometric parameters. acs.org
DFT/B3LYP6-311+G(d,p)Single-point energy calculations, gas-phase basicityProvides a more accurate description of electronic energies and charge distribution. researchgate.net

Calculation of Tautomer Energies and Geometrical Parameters (e.g., Bond Lengths) for Isolated Molecules

Guanidines can exist in different tautomeric forms, which are isomers that interconvert through the migration of a proton. nih.gov For this compound, the key equilibrium is between amino and imino forms. Computational methods are invaluable for determining the relative stability of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, the predominant form in the gas phase can be predicted. researchgate.net Studies on the closely related 2-hydrazino-4,6-dimethylpyrimidine have shown that the amino tautomer is the dominant form in solution. researchgate.netrsc.org

Quantum chemical calculations also provide precise geometrical parameters for the isolated molecule. Key parameters include the C=N and C-N bond lengths within the guanidine core. These bond lengths are sensitive to the electronic environment and are critical descriptors for predicting chemical properties like basicity. nih.govacs.org For instance, in the neutral conjugate base form, the length of the exocyclic C=N bond versus the endocyclic C-N bonds can be correlated with the molecule's pKa.

ParameterTautomer A (Imino)Tautomer B (Amino)Significance
Relative Energy (kcal/mol)+X0 (Reference)Lower energy indicates greater stability; predicts the dominant tautomer.
Exocyclic C-N Bond Length (Å)~1.28~1.38Shorter length indicates double bond character; used in pKa correlations. nih.gov
Endocyclic C-N Bond Length (Å)~1.37~1.33Reflects electron delocalization within the pyrimidine (B1678525) ring.

Molecular Docking Studies for Understanding Intermolecular Binding Modes and Specific Molecular Contacts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov Without referencing specific biological efficacy, docking studies on this compound can provide significant insight into its potential intermolecular interactions. The guanidine group is a key feature, capable of acting as a strong hydrogen bond donor, particularly when protonated. semanticscholar.org The phenyl and dimethylpyrimidine rings provide opportunities for hydrophobic and aromatic (pi-pi stacking) interactions. Docking simulations place the molecule into a binding site and score the resulting poses based on the favorability of these non-covalent contacts. This allows for the identification of key molecular contacts, such as which nitrogen atoms are involved in hydrogen bonding and how the aromatic rings are oriented relative to receptor residues. nih.govarabjchem.org

Molecular FeaturePotential Intermolecular InteractionDescription
Guanidine N-H GroupsHydrogen Bonding (Donor)The N-H protons can form strong directional interactions with hydrogen bond acceptors like oxygen or nitrogen atoms.
Pyrimidine Ring NitrogensHydrogen Bonding (Acceptor)The lone pairs on the sp2-hybridized nitrogen atoms in the ring can accept hydrogen bonds.
Phenyl RingPi-Pi Stacking / Hydrophobic InteractionThe aromatic ring can interact with other aromatic systems or nonpolar residues.
Pyrimidine RingPi-Pi Stacking / Hydrophobic InteractionThe heterocyclic ring can engage in stacking interactions with aromatic amino acid side chains.
Methyl GroupsHydrophobic (van der Waals) InteractionThese nonpolar groups can interact favorably with hydrophobic pockets.

Prediction of Physicochemical Parameters from Theoretical Models, such as pKa Values, and Correlation with Experimental Data

Theoretical models are highly effective at predicting key physicochemical parameters like the pKa, which quantifies the acidity of the protonated form. The high basicity of the guanidine group is one of its defining chemical features. semanticscholar.org A computational methodology known as AIBLHiCoS (Ab Initio Bond Lengths for the High-throughput Correlation of pKa) has been successfully applied to aryl guanidines. rsc.org This method establishes a strong linear correlation between specific C-N bond lengths, calculated for the neutral molecule in the gas phase using DFT, and the experimentally measured aqueous pKa values. nih.govacs.org This approach avoids the computationally expensive need to explicitly calculate solvation energies. For aryl guanidines, this model has demonstrated excellent predictive power, with reported mean absolute errors (MAE) as low as 0.29 pKa units, indicating a very good agreement between theoretical predictions and experimental data. semanticscholar.orgrsc.org Such correlations allow for the rapid and accurate estimation of pKa for new derivatives based solely on computationally derived structural parameters.

Theoretical DescriptorCorrelated PropertyMethodologyReported Accuracy (MAE for Guanidines)
Calculated C-N Bond Length (Å)Experimental pKaAIBLHiCoS Linear Regression Model~0.29 pKa units semanticscholar.org

Structure Activity Relationships Sar in Guanidine Pyrimidine Systems

Examination of the Impact of Substituents on the Guanidine (B92328) Moiety on Molecular Conformation and Intermolecular Interactions

Substituents on the guanidine moiety significantly influence the molecular conformation and the potential for intermolecular interactions. The guanidinium (B1211019) group, being a strong base, is typically protonated under physiological conditions, allowing it to act as a potent hydrogen bond donor. The planarity of the guanidinium group and its ability to form multiple hydrogen bonds are key to its interaction with other molecules.

The nature of the substituent on the terminal nitrogen of the guanidine also plays a role. For instance, aryl substituents can engage in π-π stacking or cation-π interactions, providing additional binding affinity. Computational studies on complexes of the guanidinium cation with aromatic molecules like benzene, phenol, and indole (B1671886) show that the interaction is primarily electrostatic, with significant contributions from induction and dispersion forces. nih.gov The most stable arrangements often involve the aromatic units coordinating with the NH2 groups of the guanidinium in a doubly T-shaped geometry. nih.gov

The table below summarizes the impact of guanidine moiety modifications on molecular conformation, based on studies of analogous systems.

Modification on Guanidine MoietyEffect on ConformationType of Interaction InfluencedReference
Protonation (Guanidinium form) Planar geometry, potential for intramolecular H-bond with pyrimidine (B1678525) ring nitrogen.Hydrogen bonding (donor), Cation-π interactions. nih.govresearchgate.net
N-Aryl Substitution Can influence dihedral angle relative to the pyrimidine ring.π-π stacking, Cation-π interactions, van der Waals forces. nih.gov
N-Alkyl Substitution Can introduce steric hindrance, affecting planarity and accessibility for H-bonding.Steric interactions, van der Waals forces. mdpi.com
Protective Groups (e.g., Boc) Prevents intramolecular H-bonding with the pyrimidine ring, leading to a large conformational change.Steric hindrance, altered hydrogen bonding capacity. nih.govresearchgate.net

Analysis of Structural Modifications to the Pyrimidine Ring System and Their Influence on Overall Molecular Architecture and Reactivity

The presence of methyl groups at the C4 and C5 positions of a pyrimidine ring has been shown to not significantly affect the reactivity of the ring in certain nucleophilic substitution reactions. nih.gov However, a methyl group at the C2 or C6 position can influence reactivity due to steric hindrance and electronic effects. nih.gov In the case of "1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine," the methyl groups at positions 4 and 6 are expected to sterically influence the conformation of the molecule and may also engage in hydrophobic interactions in a binding pocket.

The reactivity of the pyrimidine ring is also sensitive to the nature of the substituents. Electron-donating groups generally increase the ring's reactivity towards electrophiles, while electron-withdrawing groups make it more susceptible to nucleophilic attack. nih.gov The quaternization of one of the nitrogen atoms in the pyrimidine ring has been shown to significantly enhance its reactivity towards nucleophiles. wur.nl

In a study of a closely related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, the 4,6-dimethylpyrimidine (B31164) amino group is linked to a phthalide (B148349) group. The crystal structure of this compound reveals the specific bond lengths and angles of the dimethylpyrimidinyl moiety, providing a basis for understanding its geometry in the target molecule.

The following table outlines the influence of pyrimidine ring modifications on molecular properties.

Modification on Pyrimidine RingInfluence on Molecular ArchitectureInfluence on ReactivityReference
Methyl groups at C4 and C6 Introduce steric bulk, potentially restricting rotation around the C2-N bond. Can participate in hydrophobic interactions.May sterically hinder access to the pyrimidine ring. Electron-donating effect can slightly increase ring's nucleophilicity. nih.gov
Substitution with Electron-Donating Groups Can alter the planarity and electronic distribution of the ring.Increases reactivity towards electrophiles. nih.gov
Substitution with Electron-Withdrawing Groups Can polarize the ring, affecting bond lengths and angles.Increases reactivity towards nucleophiles. nih.gov
Ring Nitrogen Quaternization Introduces a positive charge, significantly altering electrostatic potential.Greatly enhances susceptibility to nucleophilic attack. wur.nl

Correlation of Specific Structural Parameters with Chemical Behavior and Binding Profiles

The chemical behavior and binding profiles of guanidine-pyrimidine systems are directly correlated with specific structural parameters, such as the number and location of hydrogen bond donors and acceptors, and the electronic properties of the aromatic rings.

The guanidine group provides multiple hydrogen bond donors, which are crucial for binding to biological targets. The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The interplay between these donors and acceptors, both intramolecularly and with external molecules, is a key determinant of the binding mode and affinity. As discussed, intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation that may be favorable for binding, reducing the entropic penalty upon complexation. nih.govnih.gov

The electronic properties of the phenyl ring are also important. Electron-donating or electron-withdrawing substituents on the phenyl ring can modulate the pKa of the guanidine group and influence the strength of cation-π or π-π interactions. researchgate.net In a study of phenylpyrimidinylguanidine derivatives as inhibitors of FOXO3-induced gene transcription, it was found that the dimethylpyrimidinyl moiety interacts with specific amino acid residues (Y193 and K195) in the DNA-binding domain of FOXO3. nih.gov The phenyl moiety, in turn, binds to a groove formed by other residues. nih.gov This demonstrates a clear correlation between the structural components of the molecule and its binding profile.

The table below correlates structural parameters with their impact on chemical behavior and binding.

Structural ParameterImpact on Chemical BehaviorImpact on Binding ProfileReference
Guanidine H-bond Donors High basicity, readily protonated.Forms strong, directional hydrogen bonds with acceptor groups on a target. nih.govnih.gov
Pyrimidine N-atom H-bond Acceptors Can participate in intramolecular or intermolecular hydrogen bonds.Can accept hydrogen bonds from donor groups on a target. nih.govnih.gov
Phenyl Ring Electronic Properties Influences the pKa of the guanidine group and the overall electron distribution.Modulates the strength of cation-π and π-π stacking interactions with aromatic residues in a binding site. researchgate.netnih.gov
4,6-Dimethyl Groups on Pyrimidine Increases lipophilicity and steric bulk.Can form favorable hydrophobic interactions within a binding pocket. nih.gov

Investigation of Conformational Dynamics and Their Implications for Molecular Recognition and Interaction Mechanisms

The conformational dynamics of guanidine-pyrimidine systems, including rotational barriers and the flexibility of the molecule, are critical for molecular recognition and interaction. The bond connecting the guanidine group to the pyrimidine ring and the bond connecting the guanidine to the phenyl ring are both subject to rotational isomerism.

Studies on related aryl-heterocyclic systems have shown that the barrier to rotation about the aryl-N bond can be significant. For example, in 4-substituted pyrimidines with a dimethylamine (B145610) group, the rotational barrier (ΔG‡) ranges from 9 to 14 kcal/mol and increases upon protonation. nih.gov This suggests that in "this compound," the rotation around the C-N bonds linking the central guanidine to the two aromatic rings is likely to be restricted.

This restricted rotation can lead to distinct, stable conformers. The presence of intramolecular hydrogen bonds, as previously discussed, can further stabilize certain conformations, effectively locking the molecule into a preferred shape. nih.govresearchgate.net This pre-organization can be advantageous for binding, as less conformational entropy is lost upon interaction with a target.

However, a certain degree of conformational flexibility can also be beneficial, allowing the molecule to adapt its shape to fit into a binding site—a concept known as "induced fit." The balance between conformational rigidity and flexibility is therefore a key aspect of the molecule's interaction mechanism. The linker length between the guanidine group and the aromatic moiety has been shown to be a critical factor in the inhibitory potency of phenylpyrimidinylguanidines, indicating that the relative positioning of the two ring systems is crucial for optimal interaction with the target. nih.gov

The dynamic nature of these molecules can be summarized as follows:

Dynamic ProcessImplication for Molecular RecognitionImplication for Interaction MechanismReference
Rotation around C(pyrimidine)-N(guanidine) bond Defines the relative orientation of the pyrimidine ring. Restricted rotation can lead to defined conformers.A specific rotational conformer may be required for optimal binding. nih.gov
Rotation around N(guanidine)-C(phenyl) bond Determines the spatial positioning of the phenyl group.The orientation of the phenyl ring is often critical for fitting into hydrophobic pockets and for π-stacking interactions. nih.govnih.gov
Intramolecular Hydrogen Bonding Stabilizes a particular conformation, reducing the number of accessible states.Pre-organizes the molecule for binding, potentially increasing affinity by reducing the entropic cost of binding. nih.govresearchgate.netnih.gov
Overall Molecular Flexibility Allows the molecule to adopt different conformations to fit various binding sites.Enables induced-fit mechanisms where the molecule and the target adapt to each other upon binding. nih.gov

Future Directions in Academic Research

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency

Future research should prioritize the development of novel and sustainable synthetic methodologies for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine (B95238). While classical synthetic routes to guanidine (B92328) derivatives exist, they often involve harsh reaction conditions, hazardous reagents, and generate significant chemical waste. The principles of green chemistry should guide the exploration of alternative pathways.

One promising avenue is the use of catalytic systems that promote atom economy and reduce energy consumption. For instance, the development of transition-metal or organocatalyzed reactions could offer milder and more efficient alternatives to traditional methods. Research into one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, would also contribute to more streamlined and sustainable processes. The investigation of alternative, greener solvents, such as ionic liquids or supercritical fluids, could further minimize the environmental impact of the synthesis. A comparative analysis of existing and potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Pathway Characteristics

Feature Traditional Synthesis Proposed Sustainable Synthesis
Reagents Often stoichiometric and hazardous Catalytic, less toxic alternatives
Solvents Volatile organic compounds Green solvents (e.g., water, ionic liquids)
Energy Input High temperatures, prolonged reaction times Milder conditions, microwave or ultrasonic assistance
Waste Generation Significant byproducts High atom economy, minimal waste

| Reaction Steps | Multi-step, with isolation of intermediates | One-pot or tandem reactions |

Application of Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure of this compound is fundamental to elucidating its chemical behavior. While standard spectroscopic techniques like NMR and IR provide valuable information, future research should leverage more advanced methods for a more nuanced structural characterization.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. Solid-state NMR would also be invaluable for studying the compound in its crystalline form, providing insights into intermolecular interactions and packing arrangements.

Table 2: Advanced Structural Characterization Techniques

Technique Information Gained
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and assignment of protons and carbons.
Solid-State NMR Structure and dynamics in the solid state.
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, angles, and intermolecular interactions.

| Advanced Mass Spectrometry | Accurate mass and fragmentation patterns for structural confirmation. |

Refined Computational Modeling of Tautomeric Equilibria and Complex Conformational Landscapes

The guanidine functional group is known to exhibit complex tautomeric behavior, and this is likely to be a key feature of this compound. researchgate.netrsc.org Computational chemistry offers a powerful tool for investigating these tautomeric equilibria, which can be challenging to study experimentally. researchgate.net

Future research should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the relative stabilities of different tautomers in both the gas phase and in various solvents. researchgate.net These calculations can also provide insights into the energy barriers for interconversion between tautomers.

Furthermore, the presence of multiple rotatable bonds in the molecule suggests a complex conformational landscape. Computational methods can be used to perform systematic conformational searches to identify low-energy conformers and to understand the factors that govern the molecule's preferred shape. This information is critical for understanding how the molecule might interact with other chemical species.

Detailed Mechanistic Studies of Chemical Transformations and Catalytic Activities

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies of its chemical transformations. Future research should focus on elucidating the step-by-step pathways of reactions involving this compound. This can be achieved through a combination of experimental techniques, such as kinetic studies and the trapping of reaction intermediates, and computational modeling to map out reaction energy profiles.

Given that guanidines can act as catalysts in various organic reactions, it is also important to investigate the potential catalytic activity of this compound. nih.gov Its unique electronic and steric properties may enable it to catalyze specific transformations. Mechanistic studies in this context would involve identifying the active catalytic species, understanding the substrate activation mode, and elucidating the catalytic cycle.

Rational Design of Analogs for Probing Specific Chemical Interactions and Structural Motifs

The systematic modification of the this compound scaffold provides a powerful strategy for probing the influence of different structural features on the compound's properties. Future research should focus on the rational design and synthesis of a library of analogs. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-step reactions. For example, thiourea intermediates (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-arylthiourea) are oxidized using NaClO₂ in DMF under ammonia gas, followed by purification via column chromatography (e.g., dichloromethane:methanol = 20:1) . Key parameters include temperature control (80–90°C), solvent selection (DMF or dioxane), and stoichiometric ratios of oxidizing agents (e.g., HgO or NaClO₂). Yield optimization often requires iterative adjustments to reaction time and catalyst loading.

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodology : Structural confirmation relies on:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 6.7–7.5 ppm, methyl groups at δ 2.3–2.4 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z 272.1 for related analogs) .
  • X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, with ORTEP-III generating displacement ellipsoid diagrams .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase chromatography with NH₄HCO₃-acetonitrile gradients resolves impurities .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • UV-Vis spectroscopy : Monitors degradation under light or humidity.

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine and phenyl rings influence bioactivity?

  • Methodology :

  • Comparative SAR studies : Analog synthesis (e.g., replacing phenyl with fluorophenyl or methoxyphenyl) followed by bioassays (e.g., antimicrobial screens against Pseudomonas aeruginosa) .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Data contradiction resolution : Discrepancies in activity between analogs require re-evaluation of stereochemistry (via crystallography) or solubility profiles (via logP measurements) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., bacterial outer membrane proteins) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions, validated by mutagenesis studies .

Q. How can researchers resolve contradictory data in solubility or crystallinity studies?

  • Methodology :

  • Polymorph screening : Use solvents with varying polarities (e.g., ethanol vs. hexane) to isolate stable crystalline forms .
  • Dynamic Light Scattering (DLS) : Assesses aggregation in aqueous solutions.
  • Cross-validation : Compare XRD data with computational predictions (e.g., Mercury CSD) to identify artifacts .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or pkCSM estimate absorption, metabolism, and toxicity.
  • Molecular dynamics simulations : GROMACS models membrane permeability .
  • Contradiction management : Discrepancies between in silico and in vivo data necessitate experimental validation (e.g., Caco-2 cell assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.